

# BMS-813160: A Comparative Analysis of Cross-reactivity with Other Chemokine Receptors

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## Compound of Interest

Compound Name: BMS-813160

Cat. No.: B606254

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**BMS-813160** is a potent dual antagonist of the C-C chemokine receptors CCR2 and CCR5, developed to modulate inflammatory responses and leukocyte migration.<sup>[1][2][3]</sup>

Understanding its selectivity and potential for cross-reactivity with other chemokine receptors is crucial for accurate interpretation of experimental results and for predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of **BMS-813160** with other chemokine receptors, supported by available experimental data.

## Quantitative Comparison of Binding Affinities

The selectivity of **BMS-813160** has been evaluated against a panel of chemokine receptors. The following table summarizes the inhibitory concentrations (IC<sub>50</sub>) of **BMS-813160** for its primary targets, CCR2 and CCR5, and its activity against other tested chemokine receptors.

Chemokine Receptor	BMS-813160 IC50	Assay Type
CCR2	6.2 nM	Radioligand Binding
CCR5	3.6 nM	Radioligand Binding
CCR1	>25 µM	Not Specified
CCR4	>40 µM	Not Specified
CXCR2	>40 µM	Not Specified

Data sourced from MedChemExpress product information and supported by findings in a 2021 publication in ACS Medicinal Chemistry Letters.[\[2\]](#)[\[4\]](#)

The data clearly indicates that **BMS-813160** is highly potent and selective for CCR2 and CCR5, with significantly lower affinity for CCR1, CCR4, and CXCR2. The IC50 values for these off-target receptors are in the micromolar range, suggesting a wide therapeutic window before significant engagement of these other chemokine receptors would be expected.

## Functional Activity

Beyond binding affinity, the functional antagonist activity of **BMS-813160** has been assessed through various cellular assays.

Functional Assay	Target	BMS-813160 IC50
Chemotaxis (CTX)	CCR2	0.8 nM
CD11b Upregulation	CCR2	4.8 nM
Chemotaxis (CTX)	CCR5	1.1 nM
CD11b Upregulation	CCR5	5.7 nM

Data sourced from MedChemExpress product information.[\[4\]](#)

These functional data corroborate the binding affinity results, demonstrating potent antagonism of CCR2- and CCR5-mediated cellular responses at nanomolar concentrations.

## Experimental Protocols

The following are generalized methodologies for the key experiments used to assess the cross-reactivity of chemokine receptor antagonists like **BMS-813160**.

### Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radioactively labeled ligand from its receptor.

- **Receptor Preparation:** Membranes from cells stably expressing the chemokine receptor of interest are prepared.
- **Assay Setup:** In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radiolabeled chemokine ligand (e.g.,  $^{125}\text{I}$ -CCL2 for CCR2) and varying concentrations of the test compound (**BMS-813160**).
- **Incubation:** The mixture is incubated to allow for competitive binding to reach equilibrium.
- **Separation:** The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
- **Detection:** The amount of radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis.

### Calcium Mobilization Assay

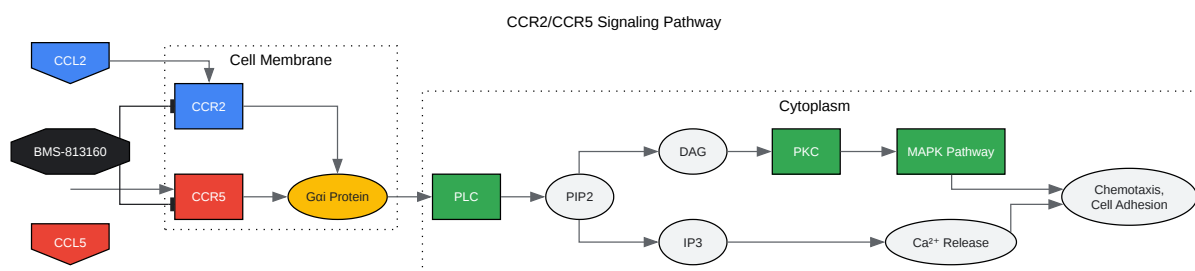
This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon chemokine receptor activation.

- **Cell Preparation:** Cells expressing the target chemokine receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Incubation:** The cells are pre-incubated with varying concentrations of the antagonist (**BMS-813160**).

- **Ligand Stimulation:** The cells are then stimulated with a known agonist (chemokine) for the target receptor.
- **Signal Detection:** The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
- **Data Analysis:** The IC<sub>50</sub> value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

## Signaling Pathways and Experimental Workflow

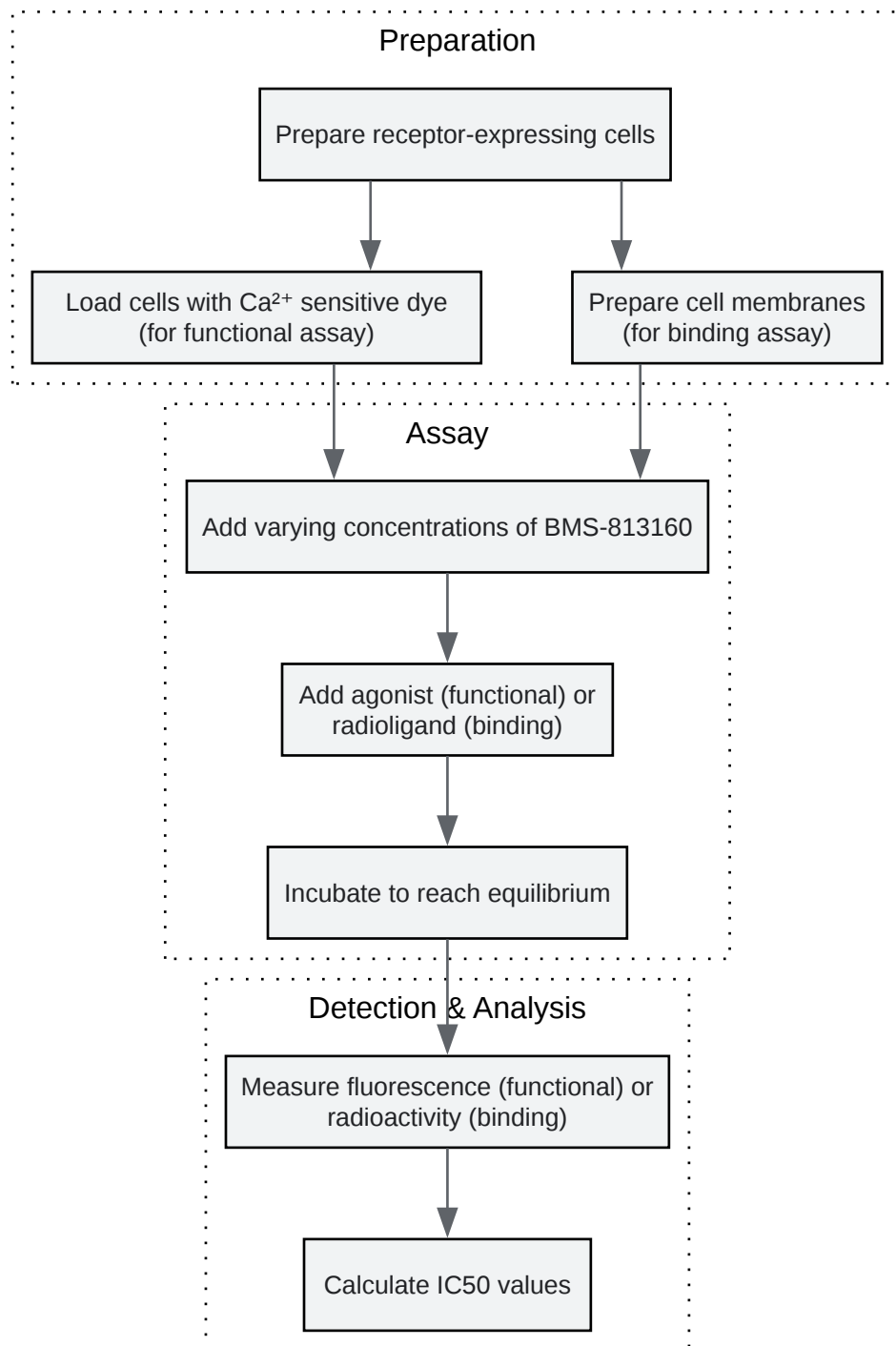
The following diagrams illustrate the signaling pathways of CCR2/CCR5 and a typical experimental workflow for assessing antagonist activity.



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**Caption:** Simplified signaling pathway of CCR2 and CCR5 antagonism by **BMS-813160**.

## Antagonist Activity Experimental Workflow



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**Caption:** General experimental workflow for assessing **BMS-813160** antagonist activity.

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